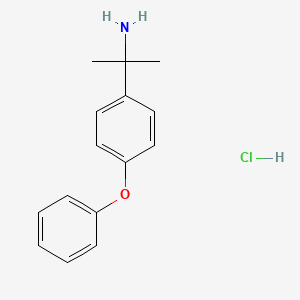
3-Hydroxypropyl hydrogen (2-nitrophenyl)boronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxypropyl hydrogen (2-nitrophenyl)boronate is an organoboron compound with the molecular formula C9H12BNO5 and a molecular weight of 225.01 g/mol . This compound is characterized by the presence of a boronate group attached to a 2-nitrophenyl ring and a 3-hydroxypropyl group. Organoboron compounds, including this compound, are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxypropyl hydrogen (2-nitrophenyl)boronate typically involves the reaction of 2-nitrophenylboronic acid with 3-chloropropanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chloropropanol attacks the boronic acid, forming the boronate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxypropyl hydrogen (2-nitrophenyl)boronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The boronate group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Amino derivatives.
Substitution: Various biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
3-Hydroxypropyl hydrogen (2-nitrophenyl)boronate has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-Hydroxypropyl hydrogen (2-nitrophenyl)boronate in Suzuki-Miyaura coupling involves the transmetalation of the boronate group to a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The nitrophenyl group can also participate in electron transfer processes, influencing the reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with similar reactivity in Suzuki-Miyaura coupling.
4-Nitrophenylboronic acid: Contains a nitro group at the para position, affecting its electronic properties.
3-Hydroxypropylboronic acid: Lacks the nitrophenyl group, resulting in different reactivity and applications.
Uniqueness
3-Hydroxypropyl hydrogen (2-nitrophenyl)boronate is unique due to the combination of the 3-hydroxypropyl group and the 2-nitrophenyl group, which imparts distinct electronic and steric properties. This combination enhances its reactivity in certain chemical reactions and broadens its range of applications compared to simpler boronic acids .
Properties
Molecular Formula |
C9H12BNO5 |
|---|---|
Molecular Weight |
225.01 g/mol |
IUPAC Name |
3-hydroxypropoxy-(2-nitrophenyl)borinic acid |
InChI |
InChI=1S/C9H12BNO5/c12-6-3-7-16-10(13)8-4-1-2-5-9(8)11(14)15/h1-2,4-5,12-13H,3,6-7H2 |
InChI Key |
XBZZWQDVWUDEQQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1[N+](=O)[O-])(O)OCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Tert-butyl 2-[(dimethylamino)methyl]azetidine-1-carboxylate](/img/structure/B13641685.png)



![Sodium3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate](/img/structure/B13641711.png)
![(Z)-5',6'-Dichloro-[2,3'-biindolinylidene]-2',3-dione](/img/structure/B13641716.png)


